Isopropyl isobutyrate

Descripción general

Descripción

Isopropyl isobutyrate is an ester compound with the molecular formula C7H14O2. It is a colorless liquid that is less dense than water and has vapors heavier than air . This compound is used in various applications, including as a solvent and in the production of flavorings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl isobutyrate can be synthesized through the esterification of isobutyric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

Isobutyric acid+Isopropanol→Isopropyl isobutyrate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions typically include elevated temperatures and the presence of an acid catalyst to speed up the reaction.

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl isobutyrate, being an ester, undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isobutyric acid and isopropanol.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed:

Hydrolysis: Isobutyric acid and isopropanol.

Transesterification: A different ester and an alcohol.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Solvent Applications

Isopropyl isobutyrate is primarily utilized as a solvent in various formulations due to its favorable properties such as low volatility and good solvency for resins and polymers.

Key Uses:

- Coatings: Used in automotive, industrial, and wood coatings as a solvent for nitrocellulose lacquers and high-solids coatings.

- Printing Inks: Acts as a retarder solvent in commercial printing inks, enhancing the drying time and finish quality.

Table 1: Solvent Applications of this compound

| Application Type | Description | Concentration Range |

|---|---|---|

| Automotive Coatings | Solvent for nitrocellulose lacquers | 5-15% |

| Industrial Coatings | Used in high-solids coatings | 5-15% |

| Printing Inks | Retarder solvent for improved drying | Varies |

Chemical Intermediate

This compound serves as a precursor in the synthesis of other chemicals. Its reactivity allows it to participate in various chemical reactions.

Key Synthesis Applications:

- Production of Isobutyric Acid: It can be converted into isobutyric acid through hydrolysis or other chemical transformations.

- Intermediate in Organic Synthesis: Utilized in the production of pharmaceuticals and agrochemicals.

Flavoring Agent

According to regulations under the Federal Food, Drug, and Cosmetic Act, this compound is permitted as a flavoring agent in food products. Its sweet odor makes it suitable for use in food flavoring applications.

Biodegradability and Environmental Impact

This compound exhibits moderate biodegradability, which is essential for assessing its environmental impact. Studies indicate that similar compounds are readily biodegradable, suggesting that this compound would likely follow suit.

Table 2: Biodegradation Data for Analogous Compounds

| Compound | Biodegradation Rate (%) | Study Reference |

|---|---|---|

| Isopropyl Acetate | 76% after 20 days | Price et al., 1974 |

| Isobutyl Acetate | 81% after 20 days | Price et al., 1974 |

Case Study 1: Automotive Coating Formulations

A study conducted by Eastman Chemical Company highlighted the effectiveness of this compound in automotive coatings. The compound was found to enhance the performance of nitrocellulose lacquers by improving flow and leveling properties while maintaining stability under various conditions.

Case Study 2: Printing Inks

Research on printing inks demonstrated that incorporating this compound allowed for better control over drying times without compromising print quality. This application has been particularly beneficial in high-speed printing processes where quick drying times are essential.

Mecanismo De Acción

The mechanism of action of isopropyl isobutyrate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release isobutyric acid and isopropanol, which can then participate in further biochemical pathways. The ester bond in this compound is susceptible to nucleophilic attack, leading to its breakdown and subsequent reactions.

Comparación Con Compuestos Similares

Isopropyl isobutyrate can be compared with other esters such as:

- Isopropyl butyrate

- Isobutyl isobutyrate

- Ethyl isobutyrate

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its use as an attractant for certain insect species and its application in flavorings and fragrances highlight its versatility compared to other esters.

By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

Isopropyl isobutyrate (C7H14O2) is an ester compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicity, and potential therapeutic applications.

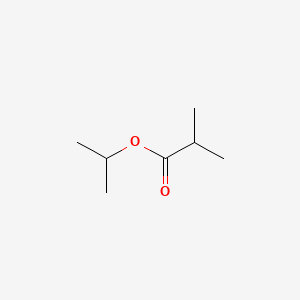

This compound is classified as an ester derived from isobutyric acid and isopropanol. Its chemical structure can be represented as follows:

- Molecular Formula : C7H14O2

- Molecular Weight : 130.19 g/mol

Metabolism and Toxicokinetics

This compound undergoes rapid metabolism in vivo, primarily converting into isobutanol and isobutyric acid. Studies have shown that after intravenous administration in rats, the compound peaks quickly in the bloodstream and then diminishes rapidly, with a half-life (T1/2) of approximately 11.1 seconds . The metabolic pathway can be summarized as follows:

- Administration : Intravenous injection.

- Peak Concentration : Achieved within seconds.

- Metabolites : Rapid conversion to isobutanol and isobutyric acid.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

- Oral LD50 : Greater than 6400 mg/kg in rats, indicating low acute toxicity.

- Dermal LD50 : Greater than 10 ml/kg in rabbits, suggesting minimal skin irritation .

- Inhalation LC50 : 5423 ppm for 6 hours exposure in rats, with lower concentrations causing no fatalities.

The compound exhibits slight skin irritant properties but lacks genotoxic effects based on in vitro studies .

Epigenetic Modulation

Recent research has highlighted the role of butyrate derivatives in epigenetic modifications. Isobutyrate has been identified as a significant player in histone modification processes, particularly through lysine isobutyrylation . This epigenetic mechanism may influence gene expression and cellular physiology, suggesting that this compound could have implications in cancer research and therapy.

Case Studies

- Case Study on Toxicity : In a controlled study involving rats, exposure to high concentrations of this compound resulted in behavioral changes such as prostration but did not lead to long-term mortality or significant weight loss post-exposure .

- Antimicrobial Efficacy Study : A derivative of butyric acid demonstrated antimicrobial properties against pathogenic bacteria, indicating that structurally similar compounds like this compound may also possess similar bioactivity .

Propiedades

IUPAC Name |

propan-2-yl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRPFQGZHKZCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ISOPROPYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862297 | |

| Record name | Isopropyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl isobutyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless to pale yellow liquid | |

| Record name | ISOPROPYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

120.00 to 121.00 °C. @ 760.00 mm Hg | |

| Record name | Isopropyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in most organic solvents | |

| Record name | Isopropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.850 | |

| Record name | Isopropyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

617-50-5 | |

| Record name | ISOPROPYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3711 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB2671N3UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main atmospheric degradation products of isobutyl isopropyl ether, and how does isopropyl isobutyrate fit into this process?

A1: The hydroxyl-radical-initiated oxidation of isobutyl isopropyl ether in the atmosphere leads to various products, with the major ones being acetone, isopropyl formate, isobutyl acetate, and 2-hydroxy-2-methylpropyl acetate []. Interestingly, this compound is identified as a minor product of this atmospheric degradation process, with a molar yield of approximately 0.01 []. This suggests that while this compound is formed during the atmospheric breakdown of isobutyl isopropyl ether, it represents a relatively small proportion of the overall reaction products.

Q2: How reactive is this compound with hydroxyl radicals (OH) compared to related compounds?

A2: The rate coefficient for the reaction of this compound with hydroxyl radicals (OH) at room temperature has been determined to be 6.5 ± 0.4 × 10-12 cm3 molecule-1 s-1 []. This rate coefficient provides a measure of the compound's reactivity with OH radicals, which are key oxidizing agents in the atmosphere. When compared to related compounds studied in the same research, this compound exhibits a moderate reactivity with OH radicals. For instance, its rate coefficient is higher than that of isopropyl formate (2.1 ± 0.1 × 10-12 cm3 molecule-1 s-1) but lower than that of isobutyl acetate (6.0 ± 0.5 × 10-12 cm3 molecule-1 s-1) [].

Q3: What are the primary research areas related to this compound based on the available literature?

A3: The available literature primarily focuses on the atmospheric chemistry of this compound. Specifically, research has been conducted to investigate its formation as a product of the atmospheric degradation of other ethers, like isobutyl isopropyl ether []. Additionally, studies have determined the rate constant for its reaction with hydroxyl radicals, a crucial aspect in understanding its persistence and fate in the atmosphere [, ]. This emphasizes the importance of studying seemingly minor atmospheric byproducts like this compound to gain a comprehensive understanding of atmospheric processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.